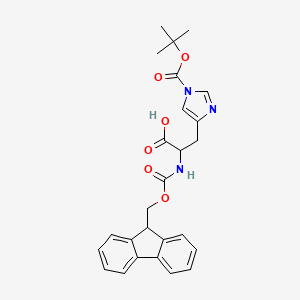
3-(1-tert-butoxycarbonylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;1-Boc-Nalpha-Fmoc-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-His(Boc)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-histidine tert-butyl ester, is a derivative of the amino acid histidine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group is used to temporarily protect the amino group, while the Boc group protects the imidazole side chain of histidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-His(Boc)-OH typically involves the protection of the histidine amino group with the Fmoc group and the imidazole side chain with the Boc group. The process generally includes the following steps:
Protection of the amino group: The amino group of histidine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Protection of the imidazole side chain: The imidazole side chain is protected by reacting it with tert-butyl chloroformate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine.
Industrial Production Methods
Industrial production of Fmoc-His(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-His(Boc)-OH undergoes several types of chemical reactions, including:
Deprotection reactions: The Fmoc group can be removed using piperidine, while the Boc group can be removed using trifluoroacetic acid (TFA).
Coupling reactions: The protected histidine can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.
Coupling: DIC or HOBt in the presence of a base such as N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Histidine with free amino and imidazole groups.
Coupling: Peptides with histidine residues incorporated.
Scientific Research Applications
Fmoc-His(Boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide synthesis: Used in the synthesis of peptides and proteins for research and therapeutic purposes.
Drug development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Employed in the creation of peptide-based hydrogels and other biomaterials for tissue engineering and drug delivery.
Biological studies: Used in the study of protein-protein interactions, enzyme mechanisms, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of Fmoc-His(Boc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Boc group protects the imidazole side chain, ensuring the integrity of the histidine residue. Upon deprotection, the free histidine can participate in various biochemical reactions, including enzyme catalysis and metal ion coordination.
Comparison with Similar Compounds
Fmoc-His(Boc)-OH can be compared with other protected histidine derivatives, such as:
Boc-His(Trt)-OH: Uses trityl (Trt) group for imidazole protection.
Fmoc-His(Trt)-OH: Uses Fmoc for amino protection and Trt for imidazole protection.
Boc-His(Boc)-OH: Uses Boc for both amino and imidazole protection.
Uniqueness
Fmoc-His(Boc)-OH is unique due to its combination of Fmoc and Boc protecting groups, which provide efficient protection during peptide synthesis and easy removal under mild conditions. This makes it highly suitable for automated peptide synthesis and large-scale production.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHPMMZWDWMKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxy-butanoic Acid](/img/structure/B13396410.png)
![2-[(1S,6S)-6-isopropenyl-3-methyl-1-cyclohex-2-enyl]-5-propyl-benzene-1,3-diol](/img/structure/B13396415.png)
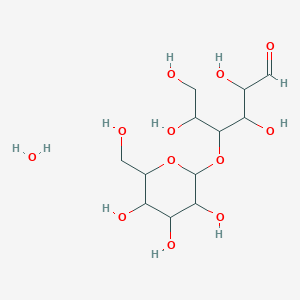
![1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol](/img/structure/B13396428.png)
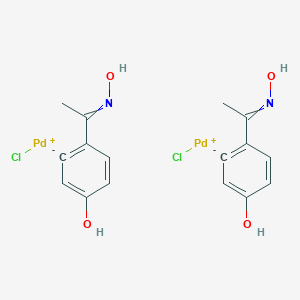
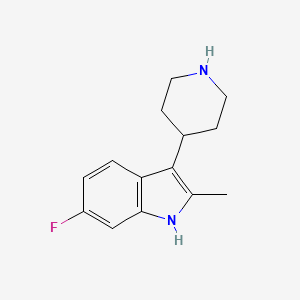
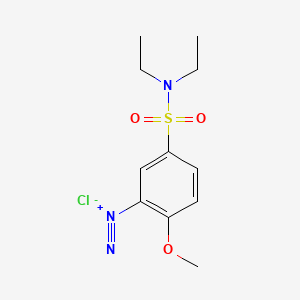
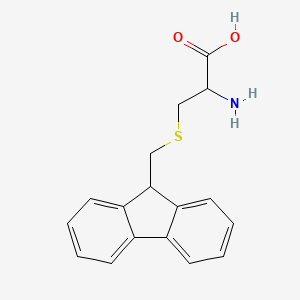
![2,4-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B13396452.png)
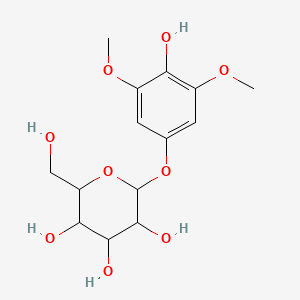
![2-Amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13396471.png)
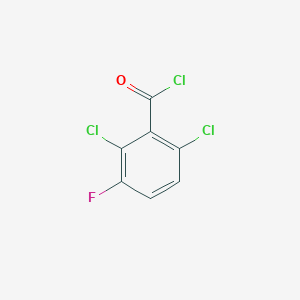
![3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide](/img/structure/B13396491.png)
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13396492.png)
